N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide
Overview
Description
N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and an appropriate aldehyde or ketone.
Formation of Benzoxazole Ring: The 2-aminophenol reacts with the aldehyde or ketone under acidic or basic conditions to form the benzoxazole ring.
Introduction of Chlorine: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzoxazole ring.
Formation of Carbamothioyl Group: The benzoxazole derivative is then reacted with an isothiocyanate to introduce the carbamothioyl group.
Final Step: The resulting intermediate is further reacted with propanamide to obtain the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various cell lines and microorganisms.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds and materials.
Mechanism of Action
The mechanism of action of N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein synthesis . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}propanamide can be compared with other benzoxazole derivatives such as:
- N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide
- N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-morpholinyl)-5-nitrobenzamide
These compounds share similar structural features but differ in their substituents, which can influence their biological activities and applications
Properties
IUPAC Name |
N-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-2-15(22)21-17(24)19-12-6-3-10(4-7-12)16-20-13-9-11(18)5-8-14(13)23-16/h3-9H,2H2,1H3,(H2,19,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXQHEHMXFVMSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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